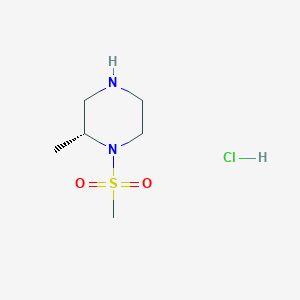(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride
CAS No.: 1032757-87-1
Cat. No.: VC2702844
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1032757-87-1 |
|---|---|
| Molecular Formula | C6H15ClN2O2S |
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
| Standard InChI Key | ISTPJJDMCAZLOO-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@@H]1CNCCN1S(=O)(=O)C.Cl |
| SMILES | CC1CNCCN1S(=O)(=O)C.Cl |
| Canonical SMILES | CC1CNCCN1S(=O)(=O)C.Cl |
Introduction
Chemical Structure and Identity
(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a chiral piperazine derivative with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol . The compound is characterized by its stereochemical configuration at the 2-position, with the methyl group oriented in the R configuration. This stereochemistry is crucial for its biological and chemical properties. The compound consists of a six-membered piperazine ring with a methyl substituent at the 2-position, a methanesulfonyl group attached to one of the nitrogen atoms, and a hydrochloride salt formation.
Nomenclature and Identifiers
The compound is known by several identifiers, which are essential for its accurate identification in chemical databases and literature. These identifiers include:
Table 1: Nomenclature and Identifiers
The compound is also known by alternative names such as "(R)-2-methyl-1-(methylsulfonyl)piperazine hydrochloride" and "(2R)-1-METHANESULFONYL-2-METHYLPIPERAZINEHYDROCHLORIDE" .
Structural Characteristics
The structure of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride features:
-
A piperazine ring as the core structure
-
A methyl group at the 2-position with R stereochemistry
-
A methanesulfonyl (mesyl) group attached to one of the nitrogen atoms
-
A hydrochloride counter-ion
This compound is derived from the parent compound (R)-1-methanesulfonyl-2-methyl-piperazine (CID 58006939) . The addition of the hydrochloride salt improves its solubility in polar solvents and stability for storage, which are important considerations for pharmaceutical applications.
Physical and Chemical Properties
Physical Properties
The physical properties of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride contribute to its behavior in various chemical environments and are important considerations for its handling, storage, and application in synthesis.
Table 2: Physical Properties
The compound's polar surface area of 57.8 Ų indicates moderate polarity, which influences its solubility characteristics and potential for membrane permeability. These properties are critical considerations for drug development and formulation studies.
Chemical Properties
The chemical properties of this compound determine its reactivity, stability, and behavior in chemical reactions.
Table 3: Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Defined Atom Stereocenter Count | 1 | |
| Undefined Atom Stereocenter Count | 0 | |
| Covalently-Bonded Unit Count | 2 |
The presence of hydrogen bond donors and acceptors contributes to the compound's interaction with biological targets and its solubility profile. With only one rotatable bond, the molecule exhibits relatively limited conformational flexibility, which may lead to more predictable binding interactions in biological systems.
Related Compounds and Structural Analogues
Understanding the relationship between (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride and structurally similar compounds provides context for its potential applications and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume